molecular formula C13H22ClNO B12784411 2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride CAS No. 88364-25-4

2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride

Cat. No.: B12784411
CAS No.: 88364-25-4
M. Wt: 243.77 g/mol
InChI Key: LZBMCYCIQXZNIK-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a methyl group, and a tetrahydroindanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the alkylation of 3-methyl-4,5,6,7-tetrahydro-1-indanone with a dimethylaminoalkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., alcohols), and substituted derivatives with various functional groups .

Scientific Research Applications

2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also modulate the activity of enzymes or receptors by binding to their active sites, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific structural features, such as the tetrahydroindanone core and the presence of both dimethylamino and methyl groups. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

88364-25-4

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-3-methyl-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-9-10-6-4-5-7-11(10)13(15)12(9)8-14(2)3;/h9,12H,4-8H2,1-3H3;1H

InChI Key

LZBMCYCIQXZNIK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=C1CCCC2)CN(C)C.Cl

Origin of Product

United States

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